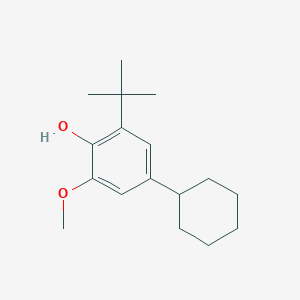
2-Ethoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C30H28N2O5 and a molecular weight of 496.568 g/mol . This compound is notable for its intricate structure, which includes both naphthyl and benzoate groups, making it a subject of interest in various fields of chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate typically involves multiple steps:
Formation of the Naphthylacetyl Intermediate: The initial step involves the acetylation of 1-naphthylamine to form 1-naphthylacetyl chloride. This reaction is usually carried out using acetyl chloride in the presence of a base such as pyridine.
Hydrazone Formation: The naphthylacetyl chloride is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Coupling with Ethoxybenzoate: The hydrazone is subsequently coupled with 2-ethoxy-4-hydroxybenzaldehyde under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-Ethoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the naphthyl and phenyl rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2-Ethoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of 2-Ethoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The naphthyl and benzoate groups can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-Ethoxy-4-(2-(1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 2-Methoxy-4-(2-(3-methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
Compared to similar compounds, 2-Ethoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is unique due to its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
765284-78-4 |
|---|---|
分子式 |
C30H28N2O5 |
分子量 |
496.6 g/mol |
IUPAC名 |
[2-ethoxy-4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C30H28N2O5/c1-3-35-25-15-13-23(14-16-25)30(34)37-27-17-12-21(18-28(27)36-4-2)20-31-32-29(33)19-24-10-7-9-22-8-5-6-11-26(22)24/h5-18,20H,3-4,19H2,1-2H3,(H,32,33)/b31-20+ |
InChIキー |
VDRCAPOJBLXKCS-AJBULDERSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)CC3=CC=CC4=CC=CC=C43)OCC |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)CC3=CC=CC4=CC=CC=C43)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,5,8-Trimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine](/img/structure/B12010157.png)

![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide](/img/structure/B12010160.png)







